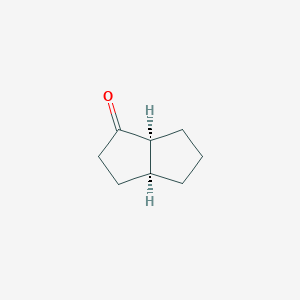
(3AS,6AS)-Hexahydro-1(2H)-pentalenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “(3AS,6AS)-Hexahydro-1(2H)-pentalenone” are not available, there are general methods for synthesizing similar compounds. For example, the Paal-Knorr Pyrrole Synthesis is a method used for the synthesis of pyrroles, which are heterocyclic compounds .Aplicaciones Científicas De Investigación
Polyfunctionalized Hexahydro-1(2H)-pentalenone Derivatives
Researchers have explored the rearrangement of bicyclic 1,2-oxazine N-oxide derivatives into diastereoisomeric hexahydro-1(2H)-pentalenone derivatives. These compounds undergo nucleophilic eliminative ring fission to produce 1-amino-2-nitroalkylated cyclopentanecarboxylic esters, showcasing their potential in creating complex organic molecules (Barbarella et al., 1984).
Atmospheric Chemistry of Ketones
In the atmospheric chemistry context, hexahydro-1(2H)-pentalenone derivatives like 2-pentanone and 2-heptanone have been studied for their interactions with the hydroxyl (OH) radical. This research provides insights into their potential environmental impact, including contributions to photochemical air pollution (Atkinson et al., 2000).
Synthesis of Sesquiterpene Antibiotics
The synthetic route to sesquiterpene antibiotics, such as pentalenolactone, employs hexahydro-1(2H)-pentalenone derivatives. This showcases the utility of these compounds in the synthesis of biologically active molecules with potential pharmaceutical applications (Taber & Schuchardt, 1987).
Novel Synthetic Routes
Studies have identified hexahydro-1(2H)-pentalenone derivatives as key intermediates in the synthesis of various natural products and alkaloids, demonstrating their versatility in organic synthesis and drug development (Imanishi, 2009).
Electronic and Vibrational Structure
Research on pentalene, closely related to hexahydro-1(2H)-pentalenone, involves the study of its electronic and vibrational absorption spectra. This contributes to our understanding of the structural properties of such compounds, which is crucial for the development of novel materials (Bally et al., 1997).
Fluorescent Photochromic Diarylethenes
An alternative synthetic strategy for 6,6a-dihydropentalene-2(1H)-one derivatives highlights the potential of these compounds in designing fluorescent materials with photochromic properties, important for applications in optical devices and sensors (Lonshakov et al., 2014).
Propiedades
IUPAC Name |
(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-5-4-6-2-1-3-7(6)8/h6-7H,1-5H2/t6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTVVUIIJPWANB-BQBZGAKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(=O)C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CCC(=O)[C@H]2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32405-37-1 |
Source


|
| Record name | rac-(3aR,6aR)-octahydropentalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

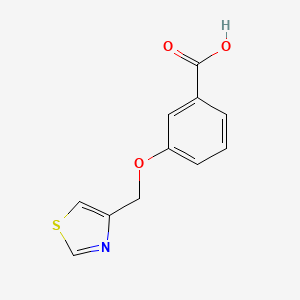
![Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2730755.png)
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[(3E)-2-morpholin-4-yl-3-[(3-nitrophenyl)methylidene]cyclopenten-1-yl]prop-2-enamide](/img/structure/B2730756.png)
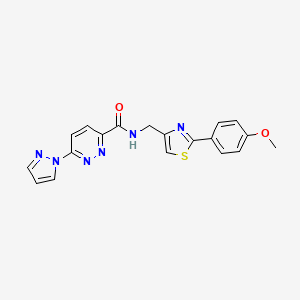
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2730760.png)
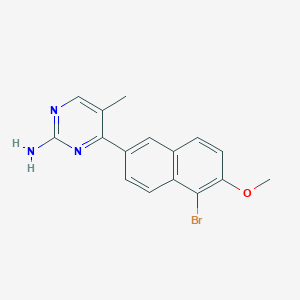

![2-(7-chloro-6-fluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2730764.png)

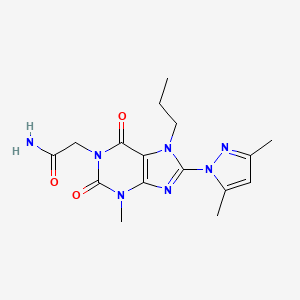

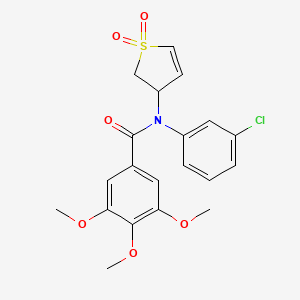
![1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B2730773.png)
![ethyl 2-[6-(4-chlorophenyl)-3-cyano-4-(methylsulfanyl)-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2730777.png)